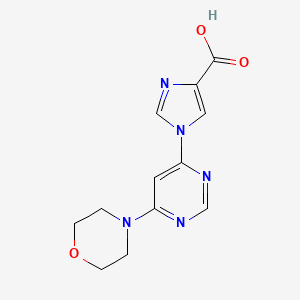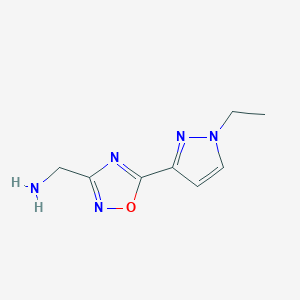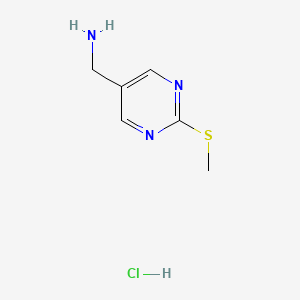
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3S. It is a heterocyclic amine that contains both a pyrimidine ring and a methylthio group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2-chloropyrimidine with methylthiol in the presence of a base, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- **(2-(Methylthio)pyrimidin-4-yl)methanamine
- **(2-(Methylthio)pyrimidin-6-yl)methanamine
- **(2-(Methylthio)pyridin-5-yl)methanamine
Uniqueness
(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with targeted activities .
Properties
Molecular Formula |
C6H10ClN3S |
|---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3S.ClH/c1-10-6-8-3-5(2-7)4-9-6;/h3-4H,2,7H2,1H3;1H |
InChI Key |
HHASEKSJWVFYAW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


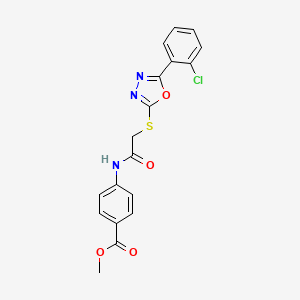
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
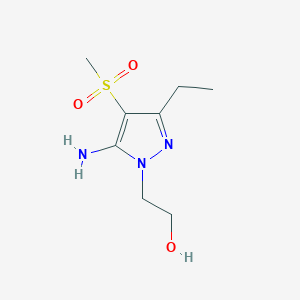
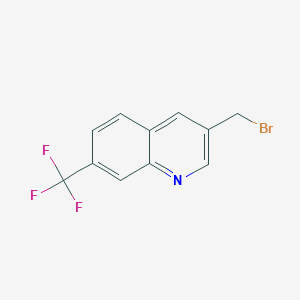
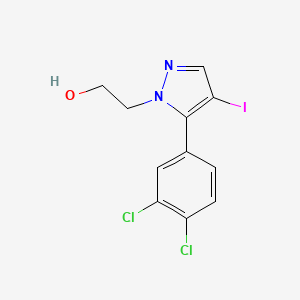
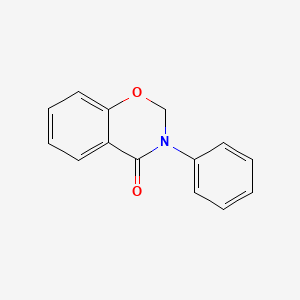
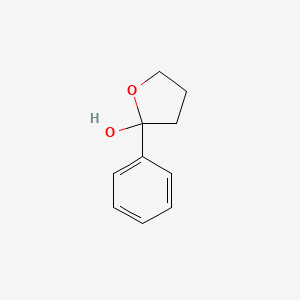
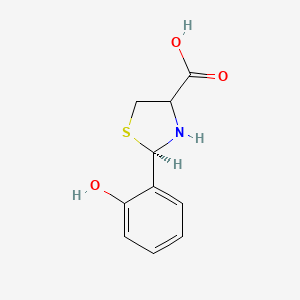
![2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11776815.png)
